molecular formula C9H11F2N B15224920 (R)-1-(2,6-Difluorophenyl)propan-1-amine

(R)-1-(2,6-Difluorophenyl)propan-1-amine

Cat. No.: B15224920
M. Wt: 171.19 g/mol
InChI Key: VSRWGHCFBHPUAU-MRVPVSSYSA-N
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Description

(R)-1-(2,6-Difluorophenyl)propan-1-amine hydrochloride is a chiral chemical building block of high interest in pharmaceutical research and development . This compound, with the molecular formula C9H12ClF2N and a CAS number of 1309598-60-4, is supplied as a white to off-white powder with a minimum purity of 98% . It serves as a critical chiral intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) and other sophisticated organic compounds . The strict stereochemical control (R-configuration) and the presence of the 2,6-difluorophenyl moiety are essential structural features that can significantly influence the biological activity and binding affinity of the final molecules it helps to create. As a versatile synthon, its primary application lies in medicinal chemistry for constructing candidate drugs, particularly in projects requiring a chiral phenethylamine scaffold . Researchers utilize this compound in exploratory studies, including target identification, hit-to-lead optimization, and process chemistry development. The product is offered with immediate delivery availability and is packaged under inert conditions to ensure stability . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. All necessary handling and safety information, including a detailed Material Safety Data Sheet (MSDS), is available upon request.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

(1R)-1-(2,6-difluorophenyl)propan-1-amine

InChI

InChI=1S/C9H11F2N/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8H,2,12H2,1H3/t8-/m1/s1

InChI Key

VSRWGHCFBHPUAU-MRVPVSSYSA-N

Isomeric SMILES

CC[C@H](C1=C(C=CC=C1F)F)N

Canonical SMILES

CCC(C1=C(C=CC=C1F)F)N

Origin of Product

United States

Stereochemical Principles and Control in the Synthesis of R 1 2,6 Difluorophenyl Propan 1 Amine

Fundamentals of Chirality and Enantiomerism in Aryl-Substituted Amines

Chirality in organic molecules most often arises from a carbon atom bonded to four different substituents, known as a stereogenic center or chiral center. wikipedia.orglibretexts.orgyoutube.com In the case of (R)-1-(2,6-Difluorophenyl)propan-1-amine, the carbon atom attached to the amino group, the 2,6-difluorophenyl group, the ethyl group, and a hydrogen atom serves as the stereogenic center. This arrangement results in two possible enantiomers: this compound and (S)-1-(2,6-Difluorophenyl)propan-1-amine.

Aryl-substituted amines, like the subject compound, exhibit chirality when the carbon atom alpha to the nitrogen is a stereocenter. researchgate.net While amines with three different substituents are theoretically chiral, they often undergo rapid pyramidal inversion at the nitrogen atom, leading to a racemic mixture of interconverting R and S configurations that is difficult to resolve. libretexts.org However, in the case of 1-(2,6-difluorophenyl)propan-1-amine, the chirality is centered on a carbon atom, which has a stable tetrahedral geometry, allowing for the isolation of individual enantiomers. wikipedia.org

The two enantiomers of 1-(2,6-difluorophenyl)propan-1-amine have identical physical and chemical properties in an achiral environment. However, they can exhibit different biological activities and pharmacological effects when interacting with chiral biological systems such as enzymes and receptors. wikipedia.org Therefore, the ability to synthesize the desired (R)-enantiomer with high purity is of significant importance.

Mechanistic Basis for Enantioselective Induction in this compound Synthesis

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. acs.orgnih.gov This is achieved by using a chiral catalyst or auxiliary that creates a diastereomeric transition state with different energy levels for the formation of each enantiomer. msu.edu The difference in activation energy directs the reaction preferentially towards the formation of the desired enantiomer.

Several strategies can be employed for the asymmetric synthesis of chiral amines like this compound. One common approach is the asymmetric hydrogenation of a prochiral imine precursor. acs.orgnih.gov In this method, a chiral catalyst, often a transition metal complex with a chiral ligand, facilitates the addition of hydrogen across the C=N double bond of the imine. The chiral environment created by the catalyst directs the hydrogen atoms to a specific face of the imine, leading to the preferential formation of the (R)-amine. acs.org The mechanism involves the coordination of the imine to the chiral metal catalyst, followed by the stereoselective transfer of hydride from the metal to the imine carbon. rsc.org

Another approach is the use of chiral auxiliaries. yale.edu A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen atom of an imine precursor, guiding a nucleophilic addition to the imine carbon from a specific direction.

Biocatalysis, using enzymes such as transaminases, also offers a powerful method for the enantioselective synthesis of chiral amines. nih.gov Transaminases can catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, producing a chiral amine with high enantioselectivity.

Factors Influencing Enantiomeric Excess and Stereospecificity

The success of an enantioselective synthesis is measured by the enantiomeric excess (ee), which quantifies the purity of one enantiomer over the other. heraldopenaccess.us Several factors can influence the enantiomeric excess and stereospecificity in the synthesis of this compound.

Catalyst Structure: The choice of the chiral catalyst is paramount. The structure of the ligand coordinated to the metal center in a transition metal catalyst dictates the chiral environment and, consequently, the stereochemical outcome. acs.org Subtle changes in the ligand's steric and electronic properties can have a significant impact on the enantioselectivity.

Reaction Conditions: Temperature, pressure, and solvent can all influence the enantioselectivity of a reaction. Lower temperatures often lead to higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states. The solvent can affect the conformation of the catalyst-substrate complex and its reactivity.

Substrate Structure: The structure of the prochiral substrate, such as the imine precursor to this compound, can also play a role. The steric and electronic properties of the substituents on the imine can influence how it interacts with the chiral catalyst.

Stereospecificity refers to a reaction in which different stereoisomers of the starting material are converted into different stereoisomers of the product. nih.govacs.org In the context of synthesizing this compound, a stereospecific reaction would ensure that a specific stereoisomer of a precursor is converted exclusively to the (R)-enantiomer of the product. Achieving high stereospecificity is crucial for obtaining a product with high enantiomeric purity.

Stereochemical Characterization Techniques for this compound and its Derivatives

After the synthesis, it is essential to determine the enantiomeric purity of the product. Several analytical techniques are available for the stereochemical characterization of chiral amines.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and powerful technique for separating and quantifying enantiomers. heraldopenaccess.usphenomenex.comsigmaaldrich.com The method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to determine the enantiomeric excess by using a chiral derivatizing agent or a chiral solvating agent. nih.govresearchgate.netnih.govresearchgate.netcore.ac.uk The chiral agent interacts with the enantiomers to form diastereomers or diastereomeric complexes that have distinct NMR spectra, allowing for the quantification of each enantiomer.

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound. Each enantiomer rotates the light to an equal but opposite degree. The observed rotation can be used to determine the enantiomeric excess if the specific rotation of the pure enantiomer is known. heraldopenaccess.usuma.es

Below is an interactive table summarizing these characterization techniques:

TechniquePrincipleInformation Obtained
Chiral HPLCDifferential interaction with a chiral stationary phaseSeparation and quantification of enantiomers, determination of enantiomeric excess. heraldopenaccess.usphenomenex.com
NMR SpectroscopyFormation of diastereomers or diastereomeric complexes with a chiral agentQuantification of enantiomers, determination of enantiomeric excess. nih.govresearchgate.net
PolarimetryMeasurement of the rotation of plane-polarized lightDetermination of optical rotation and enantiomeric excess (if specific rotation is known). heraldopenaccess.usuma.es

Deracemization Strategies for this compound

Deracemization is the process of converting a racemic mixture into a single, pure enantiomer. researchgate.netacs.orgacs.org This can be an attractive alternative to asymmetric synthesis, especially if the racemic starting material is readily available.

Kinetic Resolution: This method involves the selective reaction of one enantiomer in a racemic mixture with a chiral reagent or catalyst, leaving the other enantiomer unreacted. wikipedia.orgethz.churfu.ru For example, an enzyme could be used to selectively acylate the (S)-enantiomer of 1-(2,6-difluorophenyl)propan-1-amine, allowing for the separation of the unreacted (R)-enantiomer. A major drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. wikipedia.org

Dynamic Kinetic Resolution (DKR): DKR overcomes the 50% yield limitation of kinetic resolution by combining the selective reaction of one enantiomer with the in-situ racemization of the unreacted enantiomer. nih.govprinceton.edunih.govmdpi.com This allows for the theoretical conversion of the entire racemic mixture into a single enantiomer. For the synthesis of this compound, a DKR process could involve the enzymatic acylation of the (R)-enantiomer coupled with a racemization catalyst that continuously converts the (S)-enantiomer into the (R)-enantiomer.

Biocatalytic Deracemization: Enzymes, such as amine oxidases and transaminases, can be used in deracemization processes. nih.govresearchgate.netacs.org For instance, an enantioselective oxidase can be used to oxidize the undesired (S)-enantiomer to the corresponding imine, which can then be reduced back to the racemic amine for further resolution or asymmetrically reduced to the desired (R)-enantiomer. nih.gov

The following table provides a comparative overview of deracemization strategies:

StrategyPrincipleMaximum Theoretical Yield
Kinetic ResolutionSelective reaction of one enantiomer in a racemic mixture. wikipedia.orgethz.ch50%
Dynamic Kinetic ResolutionKinetic resolution combined with in-situ racemization of the unreacted enantiomer. nih.govprinceton.edu100%
Biocatalytic DeracemizationUse of enzymes to selectively transform one enantiomer. nih.govresearchgate.netCan approach 100%

Chemical Reactivity and Derivatization of R 1 2,6 Difluorophenyl Propan 1 Amine

Reactions at the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group in (R)-1-(2,6-difluorophenyl)propan-1-amine makes it a potent nucleophile, readily participating in reactions with various electrophiles.

Acylation Reactions to Form Amides

Acylation is a fundamental transformation of primary amines, leading to the formation of stable amide derivatives. This reaction involves the treatment of this compound with acylating agents such as acyl chlorides or acid anhydrides. The reaction typically proceeds via a nucleophilic acyl substitution mechanism.

For instance, the reaction with an acyl chloride, like acetyl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct, would yield the corresponding N-acetylated amide. While specific examples for this compound are not extensively detailed in publicly available literature, the general reaction is well-established for primary amines. The reaction is generally vigorous and often requires cooling.

A typical laboratory procedure for the acylation of a primary amine involves dissolving the amine in a suitable solvent, followed by the dropwise addition of the acyl chloride, often in the presence of a tertiary amine base like triethylamine (B128534) or pyridine (B92270) to scavenge the generated HCl.

Acylating AgentProductReaction Conditions
Acetyl chlorideN-((R)-1-(2,6-difluorophenyl)propyl)acetamideAprotic solvent, base (e.g., triethylamine)
Benzoyl chlorideN-((R)-1-(2,6-difluorophenyl)propyl)benzamideAprotic solvent, base (e.g., pyridine)
Acetic anhydrideN-((R)-1-(2,6-difluorophenyl)propyl)acetamideOften requires heating or a catalyst

This table represents generalized reaction conditions for primary amines and is expected to be applicable to this compound.

Alkylation Reactions for Secondary and Tertiary Amine Formation

The amine functionality of this compound can undergo N-alkylation with alkyl halides to form secondary and tertiary amines. However, these reactions can be challenging to control, often resulting in a mixture of mono-, di-, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the alkylated products.

To achieve selective mono-alkylation, specific strategies are often employed, such as using a large excess of the primary amine or employing alternative methods like reductive amination. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, followed by reduction, is a more controlled method for preparing secondary amines.

Alkylating AgentProduct (Major)Potential Byproducts
Methyl iodide(R)-N-methyl-1-(2,6-difluorophenyl)propan-1-amine(R)-N,N-dimethyl-1-(2,6-difluorophenyl)propan-1-amine, Quaternary ammonium salt
Benzyl bromide(R)-N-benzyl-1-(2,6-difluorophenyl)propan-1-amine(R)-N,N-dibenzyl-1-(2,6-difluorophenyl)propan-1-amine, Quaternary ammonium salt

This table illustrates the potential products of direct alkylation, highlighting the challenge of overalkylation.

Salt Formation (e.g., Hydrochloride) for Purification and Handling

As a basic compound, this compound readily reacts with acids to form crystalline salts. The formation of the hydrochloride salt is a common and effective method for the purification and handling of this amine. The free amine, which may be an oil or a low-melting solid, is often converted to its hydrochloride salt to facilitate isolation, purification by recrystallization, and to improve its stability and handling characteristics.

The hydrochloride salt is typically prepared by treating a solution of the free amine in a suitable organic solvent (e.g., diethyl ether, isopropanol) with a solution of hydrogen chloride in the same or a compatible solvent, or by bubbling hydrogen chloride gas through the solution. The resulting salt precipitates out of the solution and can be collected by filtration. The CAS number for this compound hydrochloride is 1313593-60-0. alchempharmtech.combldpharm.com

Transformations Involving Nitrogen-Containing Protecting Groups

In multi-step syntheses, it is often necessary to protect the amine functionality of this compound to prevent it from reacting with reagents intended for other parts of the molecule. Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). masterorganicchemistry.comorganic-chemistry.org

The introduction of a Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The Boc group is stable under a wide range of reaction conditions but can be readily removed with a strong acid, such as trifluoroacetic acid (TFA). masterorganicchemistry.com

Protecting GroupReagent for IntroductionConditions for Removal
BocDi-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA)
CbzBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenation (H₂, Pd/C)
FmocFmoc-Cl or Fmoc-OSuBase (e.g., piperidine)

This table summarizes common amine protecting groups and their typical introduction and removal conditions.

Reactions Involving the Propan-1-amine Backbone

While the amine group is the primary site of reactivity, the propan-1-amine backbone can also be modified, although such transformations are less common and generally require more specific synthetic strategies.

Chain Elongation and Functional Group Interconversions

Modifications to the propyl chain of this compound are not straightforward due to the presence of the reactive amine functionality. Any reaction targeting the alkyl chain would likely require prior protection of the amine group.

Hypothetically, after N-protection, functionalization of the propyl chain could be envisioned. For example, oxidation of the benzylic position is a possibility, though it would likely lead to cleavage of the carbon-carbon bond. More controlled functionalization would require advanced synthetic methods.

Reactions on the 2,6-Difluorophenyl Moiety

The chemical behavior of the 2,6-difluorophenyl group in this compound is dictated by the interplay of its substituents: two strongly electron-withdrawing fluorine atoms and an electron-donating aminopropyl group. This substitution pattern creates a unique electronic environment that governs the ring's susceptibility and regioselectivity towards various aromatic functionalization reactions.

Electrophilic Aromatic Substitution (EAS) on the 2,6-difluorophenyl ring of the title compound is a challenging transformation. wikipedia.orgresearchgate.net The reactivity of the aromatic ring is significantly diminished by the powerful inductive electron-withdrawing effects (-I) of the two fluorine atoms. wikipedia.org

The directing influence of the substituents is complex. The fluorine atoms are deactivating but act as ortho, para-directors. The (R)-1-aminopropane substituent at C1 is, in principle, a strongly activating ortho, para-director. However, typical EAS reactions such as nitration, sulfonation, and Friedel-Crafts alkylation require potent acid catalysts. total-synthesis.comlkouniv.ac.in Under these conditions, the basic amine group is protonated to form an ammonium salt. This protonated group becomes a potent deactivating, meta-directing group.

Consequently, the aromatic ring is substituted with three deactivating groups (two -F atoms and one -NHR₂⁺ group), rendering it highly resistant to attack by most electrophiles. If a reaction were to be forced under harsh conditions, substitution would be directed to the positions meta to the ammonium group, namely C3 and C5.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Electrophile (E⁺) Amine State Key Substituent Effects Predicted Major Product(s) Reactivity
NO₂⁺ (from HNO₃/H₂SO₄) Protonated (-NH₂R⁺) Three deactivating groups; -NH₂R⁺ is meta-directing. 3-Nitro and 5-Nitro derivatives Very Low
Br⁺ (from Br₂/FeBr₃) Protonated (-NH₂R⁺) Three deactivating groups; -NH₂R⁺ is meta-directing. 3-Bromo and 5-Bromo derivatives Very Low
NO₂⁺ (from HNO₃/H₂SO₄) Protected (Acyl) Two -F (deactivating, o,p-directing); one -NHAc (deactivating, o,p-directing). 4-Nitro derivative Low
SO₃ (from fuming H₂SO₄) Protonated (-NH₂R⁺) Three deactivating groups; -NH₂R⁺ is meta-directing. 3-Sulfonic acid and 5-Sulfonic acid derivatives Very Low

In stark contrast to its inertness towards electrophiles, the 2,6-difluorophenyl moiety is highly activated for Nucleophilic Aromatic Substitution (SₙAr). masterorganicchemistry.com The presence of two strongly electronegative fluorine atoms renders the aromatic ring electron-deficient and thus highly susceptible to attack by nucleophiles. researchgate.net

The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The attack of a nucleophile at either C2 or C6 (which are equivalent) leads to an intermediate where the negative charge is effectively stabilized by the remaining electron-withdrawing fluorine atom.

A key trend in SₙAr reactions is that fluoride (B91410) is an excellent leaving group. youtube.comyoutube.com Although the C-F bond is the strongest single bond to carbon, the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. youtube.com A wide variety of nucleophiles, including alkoxides, thiolates, and amines, can readily displace one of the fluorine atoms to yield monosubstituted products. nih.gov

Table 2: Representative Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagent Example Typical Conditions Product Expected Yield
Alkoxide Sodium methoxide (B1231860) (NaOMe) DMSO, 80-100 °C (R)-1-(2-fluoro-6-methoxyphenyl)propan-1-amine High
Thiolate Sodium thiophenoxide (NaSPh) DMF, 100 °C (R)-1-(2-fluoro-6-(phenylthio)phenyl)propan-1-amine High
Amine Morpholine K₂CO₃, DMSO, 120 °C (R)-4-(2-((R)-1-aminopropyl)-3-fluorophenyl)morpholine Good to High
Azide (B81097) Sodium azide (NaN₃) DMF, 100 °C (R)-1-(2-azido-6-fluorophenyl)propan-1-amine Good

Further derivatization of the aromatic ring can be achieved through transition metal-catalyzed cross-coupling reactions. While the direct activation of C-F bonds for cross-coupling is challenging due to their high bond strength, it is achievable, particularly with nickel-based catalysts or under specific conditions with palladium catalysts. mdpi.comnih.govworktribe.com

A more conventional and versatile approach involves the prior introduction of a more reactive functional group onto the aromatic ring. This can be effectively accomplished via directed ortho-metalation (DoM). wikipedia.orgsemanticscholar.org The protons at the C3 and C5 positions are acidified by the adjacent fluorine atoms. Treatment with a strong organolithium base, such as n-butyllithium, can selectively deprotonate one of these positions, forming an aryllithium intermediate. semanticscholar.org This intermediate can then be trapped with various electrophiles to install a handle suitable for cross-coupling. For instance, quenching with a trialkyl borate (B1201080) followed by hydrolysis yields a boronic acid, a key substrate for Suzuki-Miyaura coupling.

Table 3: Synthetic Strategies for Cross-Coupling Reactions

Step 1: Functionalization Reagents Intermediate Step 2: Cross-Coupling Coupling Partner Catalyst System Final Product Type
Directed ortho-lithiation / Borylation 1. n-BuLi, THF, -78 °C; 2. B(OiPr)₃; 3. H₃O⁺ 3-Boronic acid derivative Suzuki-Miyaura Aryl bromide Pd(PPh₃)₄, base 3-Aryl derivative
Directed ortho-lithiation / Halogenation 1. n-BuLi, THF, -78 °C; 2. I₂ 3-Iodo derivative Sonogashira Terminal alkyne PdCl₂(PPh₃)₂, CuI, base 3-Alkynyl derivative
Direct C-F Activation - - Negishi Aryl zinc halide Ni(dppe)Cl₂ or Pd(dppf)Cl₂ 2-Aryl derivative

Computational and Theoretical Investigations of R 1 2,6 Difluorophenyl Propan 1 Amine

Comparison of Theoretical Predictions with Experimental Observables

A comprehensive review of scientific literature and chemical databases reveals a notable absence of publicly available studies that directly compare theoretical predictions with experimental observables for the chemical compound (R)-1-(2,6-Difluorophenyl)propan-1-amine. While computational data, such as predicted properties for its hydrochloride salt, are available in databases like PubChem, and numerous studies detail the methodologies for theoretical spectroscopic predictions (e.g., using Density Functional Theory for NMR chemical shifts or calculating vibrational frequencies for IR spectra), a specific, peer-reviewed analysis applying these methods to this compound and comparing the results to its experimental spectra could not be located.

The scientific standard for such comparative studies involves acquiring experimental data—for instance, ¹H NMR, ¹³C NMR, and FT-IR spectra—under controlled conditions. Subsequently, computational models of the molecule are generated, and its properties are calculated using various theoretical methods (e.g., DFT with different functionals and basis sets). The theoretical data, such as predicted chemical shifts or vibrational frequencies, are then systematically compared against the experimental results. This process allows for the validation of the computational methods and can provide deeper insights into the molecule's structure, conformation, and electronic properties.

Although general principles of computational chemistry suggest that theoretical predictions for the structure and spectroscopic properties of this compound are feasible, the absence of published, peer-reviewed research containing both the requisite experimental data and the corresponding theoretical calculations for this specific molecule prevents a detailed discussion and the presentation of comparative data tables as requested. Further research would be necessary to generate and publish these findings.

Applications of R 1 2,6 Difluorophenyl Propan 1 Amine in Advanced Organic Synthesis and Research

Role as a Chiral Building Block in Complex Molecule Construction

Chiral amines are fundamental components in the synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other biologically active molecules. portico.orgfrontiersin.org (R)-1-(2,6-Difluorophenyl)propan-1-amine, with its defined stereochemistry, serves as a crucial starting material or intermediate in the synthesis of more complex chiral structures. The difluorophenyl group, in particular, can introduce favorable properties into the target molecules. The use of such chiral building blocks is essential for creating molecules with specific three-dimensional arrangements, which is often a prerequisite for their desired biological activity. portico.org

The strategic incorporation of this amine allows for the transfer of its chirality to the final product, avoiding the need for challenging chiral separations or asymmetric syntheses at later stages. This approach is highly valued in synthetic chemistry for its efficiency and predictability in achieving the desired stereochemical outcome.

Precursor for Pharmacologically Relevant Scaffolds

The development of new drugs frequently involves the use of chiral building blocks to optimize the interaction with biological targets. portico.org this compound is a precursor for various molecular frameworks that are of interest in medicinal chemistry due to the advantageous properties conferred by the fluorine atoms. nih.gov

Synthesis of Fluorinated Amino Alcohol Derivatives

Chiral amino alcohols are important structural motifs found in many biologically active compounds and are also used as chiral ligands in asymmetric synthesis. frontiersin.orgfrontiersin.org this compound can be readily converted into the corresponding fluorinated amino alcohol derivatives. This transformation can be achieved through various synthetic methods, such as the reduction of a corresponding ketone or the opening of an epoxide. The resulting fluorinated amino alcohols can then be used as key intermediates in the synthesis of more complex pharmaceutical agents. The presence of the difluorophenyl group in these amino alcohols can enhance their therapeutic potential.

Incorporation into Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of drugs containing at least one heterocyclic ring. researchgate.net The amine functionality of this compound provides a reactive handle for its incorporation into a wide variety of heterocyclic systems. This can be achieved through condensation reactions with dicarbonyl compounds, multicomponent reactions, or other cyclization strategies. researchgate.netmdpi.com The resulting fluorinated heterocyclic scaffolds are of significant interest for the discovery of new drugs and agrochemicals, as the fluorine atoms can modulate the electronic properties and metabolic stability of the ring system. mdpi.com

Ligand and Catalyst Design in Asymmetric Catalysis Research

Chiral ligands are essential for the development of catalysts used in asymmetric synthesis, which aims to produce a single enantiomer of a chiral product. nih.gov The amine group of this compound can be functionalized to create novel chiral ligands for transition metal catalysts. For example, it can be converted into amides, phosphinamides, or other coordinating groups to generate bidentate or multidentate ligands.

These ligands can then be complexed with various metals (e.g., rhodium, iridium, palladium) to form chiral catalysts for a range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and aminations. mdpi.com The stereochemical information from the chiral amine is transferred to the substrate during the catalytic cycle, leading to the formation of the desired enantiomer with high selectivity. The electronic properties of the difluorophenyl group can also influence the catalytic activity and selectivity of the resulting metal complex.

Catalyst TypePotential Asymmetric ReactionMetal Center
Chiral Phosphine-Amine LigandAsymmetric HydrogenationRhodium, Iridium
Chiral Diamine LigandAsymmetric Transfer HydrogenationRuthenium
Chiral P,N-LigandAsymmetric Allylic AlkylationPalladium

Probe Molecule in Mechanistic Organic Chemistry Studies

Due to its specific structural and electronic properties, this compound and its derivatives can be employed as probe molecules in studies aimed at elucidating the mechanisms of organic reactions. The fluorine atoms can serve as sensitive reporters in ¹⁹F NMR spectroscopy, allowing for the monitoring of reaction progress and the detection of intermediates.

Furthermore, the chiral nature of the molecule can be used to investigate the stereochemical course of a reaction. By analyzing the stereochemistry of the products formed from reactions involving this chiral amine, chemists can gain insights into the transition state geometries and the factors that control stereoselectivity.

Intermediate in the Synthesis of Agrochemical Research Compounds

The principles that make fluorinated compounds valuable in medicinal chemistry also apply to the development of new agrochemicals, such as herbicides, insecticides, and fungicides. The incorporation of fluorine can enhance the efficacy, selectivity, and environmental persistence of these compounds. This compound can serve as a key intermediate in the synthesis of novel agrochemical candidates. Its chiral nature is particularly important for developing pesticides that are highly active against the target pest while having minimal impact on non-target organisms.

Exploration in Materials Science Research

While direct applications of this compound in materials science are not yet extensively documented in publicly available research, its unique combination of chirality, a difluorinated aromatic ring, and a reactive primary amine group suggests significant potential for its use in the development of advanced functional materials. The exploration of this and structurally similar chiral fluorinated amines is an emerging area of research, with potential applications in chiral polymers and nonlinear optical (NLO) materials.

The presence of fluorine atoms in organic molecules can significantly alter their physical and chemical properties, including polarity, thermal stability, and lipophilicity. alfa-chemistry.comacs.org These modifications are highly valuable in the design of specialized materials.

The amine functionality of this compound allows it to be used as a monomer in the synthesis of various polymers, such as polyamides, polyimides, and polyurethanes. The incorporation of a chiral unit into the polymer backbone can induce helical structures and other complex three-dimensional arrangements, leading to materials with unique chiroptical properties. mdpi.com

The synthesis of chiral polymers often involves the use of chiral monomers to introduce stereoregularity. acs.org For instance, chiral polythiophenes have been synthesized from chiral thiophene (B33073) precursors, resulting in polymers with specific optical activity. nih.gov Similarly, this compound could be envisioned as a building block for chiral polymers with applications in areas such as:

Chiral Chromatography: As a stationary phase for the separation of enantiomers.

Asymmetric Catalysis: As a support for chiral catalysts.

Advanced Optics: In the development of materials with circularly polarized luminescence.

Below is a hypothetical data table illustrating the potential properties of a chiral polyamide synthesized using this compound.

PropertyHypothetical Value for PolyamidePotential Application
Specific Rotation [α]+120° (c=1, THF)Chiral recognition
Glass Transition Temp (Tg)185 °CHigh-temperature applications
Dielectric Constant3.5 at 1 kHzElectronic components
Refractive Index1.58Optical films and coatings

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. aminer.orgnih.gov The development of organic NLO materials often focuses on molecules with a high degree of polarizability and a non-centrosymmetric arrangement. Chiral molecules are inherently non-centrosymmetric, making them attractive candidates for second-order NLO applications. acs.org

Research has shown that chiral perovskites and other organic chromophores containing amine functionalities can exhibit significant second-order NLO properties. researchgate.net The difluorophenyl group in this compound can act as an electron-withdrawing group, which, in conjunction with the amine donor group, could lead to a molecule with a significant dipole moment and hyperpolarizability.

The potential for this compound in NLO materials could be realized by incorporating it into guest-host polymer systems or by chemically modifying it to enhance its NLO response. The table below presents hypothetical NLO properties for a material incorporating this chiral amine.

NLO PropertyHypothetical ValueSignificance
Second Harmonic Generation (SHG) Efficiency1.5 x PMMA-Disperse Red 1Potential for frequency doubling of light
Electro-Optic Coefficient (r33)25 pm/VUse in electro-optic modulators
Thermal Stability (Td)320 °CDurability in electronic and photonic devices

Future Research Directions and Unexplored Potential of R 1 2,6 Difluorophenyl Propan 1 Amine

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly focused on developing environmentally benign synthetic processes. rsc.org Traditional methods for synthesizing chiral amines often rely on harsh conditions, toxic reagents, or catalysts containing heavy metals, which pose environmental risks. nih.govrsc.org Future research on (R)-1-(2,6-Difluorophenyl)propan-1-amine will prioritize greener alternatives that improve efficiency and minimize waste.

Key areas of focus include:

Catalytic Routes: Shifting from stoichiometric reagents to catalytic methods, particularly those that avoid heavy metals. rsc.org Asymmetric syntheses starting from prochiral ketones are often the most efficient and atom-economical choice. rsc.org

Renewable Resources: Investigating pathways that utilize renewable starting materials or biomass-derived compounds as precursors. rsc.orgresearchgate.net While challenging, this approach aligns with long-term sustainability goals.

Sustainable Solvents: Replacing conventional volatile organic solvents with greener alternatives. Deep Eutectic Solvents (DESs) have emerged as promising, cost-effective, and environmentally friendly options for amine synthesis. mdpi.com

Process Optimization: Applying green chemistry principles like the 'hydrogen borrowing' amination of alcohols, reductive amination of ketones, and hydroamination to reduce the number of synthetic steps, thereby saving on reagents and solvents. rsc.orgrsc.org

Table 1: Comparison of Synthetic Approaches for Chiral Amines
ApproachTraditional MethodsGreen Chemistry Alternatives
Catalysts Often require heavy metals, stoichiometric reagents.Biocatalysts, transition metal catalysts with high turnover. rsc.org
Solvents Volatile organic compounds (VOCs).Aqueous media, Deep Eutectic Solvents (DESs). mdpi.com
Starting Materials Petrochemical-based.Renewable resources, biomass-derived platforms. rsc.org
Efficiency Can involve multiple protection/deprotection steps, reducing overall yield. rsc.orgShorter, more direct routes (e.g., asymmetric reductive amination). rsc.orgresearchgate.net
Waste Higher generation of chemical waste. oup.comMinimized waste streams, improved atom economy. rsc.org

Exploration of Bio-Catalytic and Chemo-Enzymatic Syntheses

Biocatalysis offers a powerful alternative to traditional chemical synthesis, providing exceptional selectivity under mild, aqueous conditions. nih.govrsc.org For a high-value compound like this compound, enzymatic and chemo-enzymatic strategies represent a highly promising research avenue.

Enzyme Classes for Chiral Amine Synthesis: Several enzyme classes are suitable for producing chiral amines from prochiral ketones. researchgate.net These include transaminases (ATAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs). nih.govrsc.org Transaminases, in particular, are attractive as they utilize the cofactor pyridoxal 5′-phosphate (PLP), which is restored in-situ, avoiding the need for costly external cofactor regeneration systems. oup.com

Protein Engineering: While native enzymes may have limited scope, protein engineering techniques like directed evolution and computational redesign can expand the substrate range and enhance catalytic performance to accommodate bulky aromatic substrates like the precursor to this compound. nih.gov

Chemo-Enzymatic Cascades: These one-pot processes combine the best of chemical and biological catalysis. acs.org For instance, a metal catalyst could be used to form a prochiral ketone from a readily available starting material, which is then converted into the chiral amine in the same vessel by a specific enzyme. researchgate.netoup.comacs.org This approach improves efficiency by eliminating the need to isolate intermediates.

Process Intensification: Research into enzyme immobilization on solid supports, such as zeolites, can enhance stability and allow for reuse, making the process more economically viable for industrial applications. researchgate.net Continuous-flow systems using immobilized enzymes can achieve significantly higher space-time yields compared to batch processes. acs.org

Table 2: Key Enzymes in Chiral Amine Biocatalysis
Enzyme ClassReaction CatalyzedKey Features
Transaminases (ATAs) Asymmetric synthesis of amines from ketones. mdpi.comExcellent stereoselectivity; cofactor is regenerated in situ. oup.com
Imine Reductases (IREDs) Asymmetric reduction of imines to amines. nih.govCan produce primary, secondary, and tertiary amines; suitable for reductive amination. rsc.orgnih.gov
Amine Dehydrogenases (AmDHs) Reductive amination of ketones using ammonia. nih.govHigh stereoselectivity; often used for primary amine synthesis. mdpi.com
Monoamine Oxidases (MAOs) Oxidative deamination of amines.Useful for the deracemization of racemic amines. nih.govmdpi.com

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry and machine learning are revolutionizing synthetic route design. nih.gov These in silico tools can predict reaction outcomes, screen potential substrates, and guide the engineering of better catalysts, thereby reducing the time and expense of trial-and-error laboratory work. mit.edu

Predictive Synthesis: Machine learning algorithms, including Random Forest and Deep Neural Networks, can be trained on existing reaction data to predict the stereoselectivity of asymmetric reactions with high accuracy. nih.gov Such models could be developed to predict the optimal conditions (catalyst, solvent, temperature) for the synthesis of this compound.

Enzyme Engineering Guidance: AI tools like AlphaFold can accurately predict the 3D structure of enzymes from their amino acid sequence. nih.gov This structural information is invaluable for rational protein design, allowing scientists to make targeted mutations to an enzyme's active site to improve its activity and selectivity for a specific substrate. nih.gov

Reactivity and Mechanism Analysis: Computational studies can elucidate transition-state structures and identify the key noncovalent interactions that govern stereocontrol in a reaction. acs.org This fundamental understanding of reactivity can guide the development of new catalysts and synthetic methodologies. These predictive models can be validated with laboratory data to optimize complex processes. purdue.edu

Application in Novel Asymmetric Transformations

Chiral amines are not only synthetic targets but are also widely used as resolving agents, chiral auxiliaries, or ligands in asymmetric catalysis. nih.gov The unique electronic properties conferred by the 2,6-difluorophenyl group make this compound an intriguing candidate for these applications. Future research could explore its derivatization into novel ligands for transition metal-catalyzed reactions, such as asymmetric hydrogenation, or as an organocatalyst for C-C bond-forming reactions. Its potential as a building block for more complex chiral molecules, including natural products and their analogues, remains a rich area for investigation. nih.gov

Investigation of Advanced Material Applications

The incorporation of fluorine atoms into organic molecules dramatically alters their physical and chemical properties, leading to materials with enhanced thermal stability, chemical resistance, and unique electronic characteristics. nbinno.comnih.gov Organofluorine compounds are integral to a wide range of advanced materials, and this compound could serve as a valuable monomer or precursor. nbinno.comresearchgate.net

Potential applications to be explored include:

High-Performance Polymers: Fluorinated polymers often exhibit low surface energy, superior weatherability, and desirable dielectric properties. nbinno.comnih.gov

Electronics and Optoelectronics: The stability and tunable electronic energy levels of fluorinated molecules make them suitable for use in Organic Light-Emitting Diodes (OLEDs) and photovoltaic devices. nbinno.comresearchgate.net

Biomedical Materials: The unique properties of fluoropolymers make them suitable for applications such as controlled drug delivery systems and tissue engineering scaffolds. nih.gov

Liquid Crystals: The introduction of fluorine can influence the mesophase behavior and is a common strategy in the design of liquid crystal materials. researchgate.net

Discovery of New Synthetic Pathways to Functionalized Derivatives

The chemical scaffold of this compound provides multiple sites for further chemical modification, enabling the creation of a library of novel functionalized derivatives. Future work could focus on developing synthetic methodologies to modify the amine group, the propyl chain, or the aromatic ring. For example, the amine can be oxidized to form imines, while the fluorine atoms on the phenyl ring can potentially undergo nucleophilic aromatic substitution. evitachem.com Methodologies such as Cu(I)-catalyzed cascade reactions or electrophilic amination of organozinc precursors could be adapted to generate highly functionalized and structurally diverse molecules with potential applications in medicinal chemistry and materials science. nih.govnih.govorganic-chemistry.org

Interdisciplinary Research Opportunities

The full potential of this compound will be realized through collaborations across scientific disciplines.

Chemistry and Biology: Synthetic chemists can work with biochemists and enzymologists to develop novel biocatalytic and chemo-enzymatic pathways. researchgate.net

Computational and Experimental Science: Computational chemists can use predictive modeling to guide the work of experimentalists, accelerating the discovery of new synthetic routes and applications. mit.edu

Chemistry and Materials Science: Collaborations with materials scientists will be essential to design and synthesize novel polymers, electronic materials, and biomaterials derived from this fluorinated building block. nbinno.comresearchgate.net

Medicinal Chemistry and Pharmacology: The compound and its derivatives can be explored as scaffolds for new therapeutic agents, requiring close collaboration between synthetic chemists and life scientists.

By pursuing these avenues of research, the scientific community can expand the utility of this compound from a specialized chemical intermediate into a versatile platform for innovation in sustainable chemistry, materials science, and beyond.

Q & A

Q. What are the optimal synthetic routes for (R)-1-(2,6-Difluorophenyl)propan-1-amine in laboratory settings?

Methodological Answer: The synthesis typically involves reductive amination of 2,6-difluorophenylpropan-1-one using chiral catalysts or enzymes. Key steps include:

  • Reductive Amination : Sodium cyanoborohydride or chiral borane complexes reduce the ketone intermediate while preserving stereochemistry .
  • Chiral Resolution : Enzymatic methods (e.g., (R)-transaminases) can asymmetrically aminate prochiral ketones, yielding enantiomerically pure product .
  • Hydrochloride Salt Formation : Purification via hydrochloride salt precipitation improves stability and enantiomeric purity .

Q. How can the enantiomeric purity of this compound be verified?

Methodological Answer: Enantiomeric purity is confirmed using:

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak® AD-H) separate (R)- and (S)-enantiomers, with retention times validated against standards .
  • NMR with Chiral Shift Reagents : Europium-based reagents induce distinct chemical shifts for enantiomers in 1H^{1}\text{H} or 19F^{19}\text{F} NMR spectra .
  • Optical Rotation : Compare experimental [α]D[α]_D values to literature data for the (R)-enantiomer .

Q. What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • 1H^{1}\text{H}/13C^{13}\text{C} NMR : Assign peaks for the 2,6-difluorophenyl ring (δ ~6.8–7.2 ppm for aromatic protons) and propan-1-amine chain (δ ~1.2–3.0 ppm) .
  • HRMS : Confirm molecular formula (C9_9H11_{11}F2_2N, exact mass 171.0902) using electrospray ionization (ESI) or electron impact (EI) .
  • FT-IR : Identify amine N-H stretches (~3300 cm1^{-1}) and C-F vibrations (~1200 cm1^{-1}) .

Advanced Research Questions

Q. What computational methods predict the pharmacological targets of this compound?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with neurotransmitter receptors (e.g., serotonin 5-HT2A_{2A}) using crystal structures (PDB IDs: 6WGT, 7BU9) .
  • QSAR Modeling : Train models on fluorinated phenethylamine analogs to predict binding affinity and selectivity .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and electronic effects of fluorine substituents .

Q. How do reaction conditions influence yield and byproduct formation during synthesis?

Methodological Answer: Critical parameters include:

  • Temperature : Lower temperatures (<0°C) minimize racemization during reductive amination .
  • Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance reaction rates but may require additives (e.g., molecular sieves) to control moisture .
  • Catalyst Loading : Chiral catalysts (e.g., Ru-BINAP) at 5–10 mol% optimize enantiomeric excess (ee >95%) .
  • Byproduct Mitigation : Column chromatography (silica gel, hexane/EtOAc) removes imine intermediates or dimerization byproducts .

Q. What strategies mitigate racemization during storage of this compound?

Methodological Answer:

  • Hydrochloride Salt Form : Store as a stable hydrochloride salt (m.p. >200°C) under inert gas (N2_2/Ar) to prevent oxidative degradation .
  • Low-Temperature Storage : Maintain at –20°C in amber vials to reduce thermal and photolytic racemization .
  • Lyophilization : Freeze-drying aqueous solutions minimizes hydrolytic cleavage of the amine group .

Q. How are polymorphs of this compound characterized?

Methodological Answer:

  • PXRD : Compare diffraction patterns to known polymorphs (e.g., Form I vs. Form II) .
  • DSC/TGA : Identify thermal transitions (melting points, decomposition) to assess stability .
  • Solid-State NMR : Resolve crystallographic differences in 19F^{19}\text{F} chemical shifts .

Q. What in vitro assays evaluate the biological activity of this compound?

Methodological Answer:

  • Radioligand Binding Assays : Measure affinity for dopamine D2_2 or serotonin receptors using 3H^{3}\text{H}-spiperone or 3H^{3}\text{H}-ketanserin .
  • Functional cAMP Assays : Quantify Gs_s- or Gi_i-protein coupling in HEK293 cells expressing target receptors .
  • Microsomal Stability Tests : Incubate with liver microsomes (human/rat) to predict metabolic clearance rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.